1,3-Benzenedisulfonic acid

Description

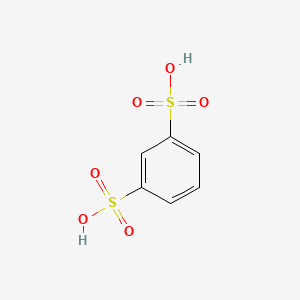

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUAHXANJKHFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

831-59-4 (2 sodium) | |

| Record name | Benzene 1,3-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045060 | |

| Record name | Benzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-48-6 | |

| Record name | 1,3-Benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene 1,3-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TKY93G3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,3-benzenedisulfonic acid, a versatile aromatic sulfonic acid. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries.

Core Chemical and Physical Properties

This compound (CAS No: 98-48-6) is a strongly acidic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1] It is typically a white to yellowish crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2] This property is important to consider during handling and storage to maintain the integrity of the compound.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₆S₂ | [3] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | White to yellowish crystalline solid | [2] |

| Melting Point | 136.0 °C | [4] |

| Density | 1.75 g/cm³ | [2] |

| Water Solubility | Very soluble (1000 g/L at 25 °C) | [3] |

| pKa | -1.43 ± 0.30 (Predicted) | [3] |

| LogP | -1.24 | [5] |

Synthesis and Purification

The primary industrial route for the synthesis of this compound is through the sulfonation of benzene.[6] This electrophilic aromatic substitution reaction is typically carried out in a two-step process.

Synthesis Workflow

Experimental Protocol for Synthesis

Materials:

-

Benzene

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum) with 20-65% free SO₃

-

Calcium carbonate or calcium hydroxide

-

Sodium carbonate

-

Deionized water

Procedure:

-

Monosulfonation: Benzene is reacted with concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of benzenesulfonic acid.

-

Disulfonation: The resulting benzenesulfonic acid is then treated with fuming sulfuric acid (oleum) at an elevated temperature (e.g., 80-90°C) for a specified period (e.g., 1-2 hours) to introduce the second sulfonic acid group, yielding crude this compound.[3]

-

Work-up and Purification: The crude product is worked up by neutralizing the excess sulfuric acid with calcium carbonate or calcium hydroxide, followed by filtration to remove the precipitated calcium sulfate. The filtrate containing the calcium salt of this compound is then treated with sodium carbonate to precipitate calcium carbonate and yield the disodium (B8443419) salt of the product in solution. The solution is filtered, and the filtrate is evaporated to obtain the disodium salt. The free acid can be regenerated by passing a solution of the salt through a cation exchange resin in the H+ form.[7] The purified acid can be recrystallized from water.[7]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the properties of the sulfonic acid groups and the deactivated aromatic ring.

-

Acidity: The two sulfonic acid groups are highly acidic, making this compound a strong acid.[8]

-

Reactions of the Sulfonic Acid Groups: The sulfonic acid groups can undergo reactions typical of this functional group, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters.

-

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the two sulfonic acid groups deactivates the benzene ring towards electrophilic substitution. However, it facilitates nucleophilic aromatic substitution reactions, where a suitable nucleophile can displace a leaving group on the ring, although this is less common for sulfonic acid groups themselves without activation.[9]

Logical Relationship of Properties and Applications

Experimental Protocols for Property Determination

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[2][10]

Solubility Determination

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Apparatus:

-

Scintillation vials or test tubes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a vial.

-

The mixture is agitated (e.g., shaken or stirred) in a temperature-controlled bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is allowed to stand to allow undissolved solid to settle.

-

A known volume of the clear supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphate (B84403) buffer.[5] The solubility is then calculated.

pKa Determination

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Due to the strong acidity of this compound, its pKa is difficult to measure directly by simple titration in aqueous solution. Spectroscopic or electrochemical methods are more suitable.

Method: UV-Vis Spectrophotometry

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Series of buffer solutions with known pH values spanning the expected pKa range.

Procedure:

-

A stock solution of this compound is prepared.

-

A series of solutions are prepared by diluting the stock solution in different buffer solutions of known pH.

-

The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities is measured for each solution.

-

The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[11][12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the sulfonic acid group and the substituted benzene ring. Key expected absorptions include:

-

O-H stretch (sulfonic acid): Broad band around 2800-3200 cm⁻¹

-

S=O stretch (sulfonic acid): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric)

-

S-O stretch (sulfonic acid): Around 1030-1080 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region

-

Aromatic C-H out-of-plane bending: Bands in the 690-900 cm⁻¹ region, indicative of the 1,3-disubstitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) would show signals corresponding to the aromatic protons. Due to the meta-substitution, a complex splitting pattern is expected.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the benzene ring, with the carbons attached to the sulfonic acid groups being significantly downfield.

Safety and Handling

This compound is a corrosive and hygroscopic substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For more detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C6H6O6S2 | CID 7388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:98-48-6 | Chemsrc [chemsrc.com]

- 5. Benzene-1,3-disulfonic acid | SIELC Technologies [sielc.com]

- 6. This compound | 98-48-6 | Benchchem [benchchem.com]

- 7. benzene-1,3-disulphonic acid | 98-48-6 [chemicalbook.com]

- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 9. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of m-benzenedisulfonic acid

An In-depth Technical Guide to the Physical Properties of m-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Benzenedisulfonic acid, also known as benzene-1,3-disulfonic acid, is a significant organosulfur compound with the chemical formula C₆H₆O₆S₂.[1][2][3][4][5][6][7][8] As a member of the benzenesulfonic acid class, it consists of a benzene (B151609) ring substituted with two sulfo groups at the meta positions.[6][7][9] This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[2][10] Its physical properties are dictated by the presence of the aromatic ring and the two highly polar sulfonic acid functional groups. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical diagrams to illustrate key relationships and workflows.

Quantitative Physical Properties

The key are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₆O₆S₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 238.24 g/mol | [3][5][6][7][8][11] |

| Appearance | White to yellowish crystalline, hygroscopic solid | [1][7][9][10] |

| Melting Point | 136.0 °C or 165 - 167 °C | [2][3][4][5][7][8][9][10] |

| Boiling Point | Decomposes | [10] |

| Density | 1.764 ± 0.06 g/cm³ | [2][3][4][7][8][9] |

| Solubility in Water | Very soluble (1000 g/L at 25 °C) | [2][3][4] |

| Solubility in Organic Solvents | Generally low in non-polar organic solvents | [1] |

| pKa (Predicted) | -1.43 ± 0.30 | [7][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and determination of key are provided below.

Synthesis of m-Benzenedisulfonic Acid via Sulfonation

This protocol describes the synthesis of m-benzenedisulfonic acid through the sulfonation of benzene.

Materials:

-

Benzene

-

100% Sulfuric acid

-

65% Oleum (fuming sulfuric acid)

-

Calcium hydroxide (B78521) or calcium carbonate

-

Sodium carbonate

-

Cast-steel agitator vessel

-

Heating and cooling system

Procedure:

-

Introduce benzene into a cast-steel agitator vessel containing 100% sulfuric acid.

-

Heat the reactor contents to 100 °C and maintain this temperature for one hour to achieve monosulfonation.

-

Transfer the product from the first step to another agitator vessel containing 65% oleum. The temperature will exothermically rise from approximately 30 °C to 80 °C.

-

Maintain the reaction mixture at 80 °C for an additional 1-2 hours to facilitate disulfonation.

-

To remove sulfate (B86663) ions, add calcium hydroxide or calcium carbonate to the sulfonation mass, leading to the precipitation of gypsum (calcium sulfate).

-

Filter off the precipitated gypsum.

-

Treat the filtrate with sodium carbonate to convert the disulfonic acid to its disodium (B8443419) salt.

-

Dry the resulting disodium salt, for example, using a drum dryer.[7][9]

Purification by Recrystallization and Ion Exchange

This protocol details the purification of m-benzenedisulfonic acid.

Materials:

-

Crude m-benzenedisulfonic acid (or its potassium or barium salt)

-

Deionized water

-

Strong cation exchange resin (H+ form)

-

Calcium chloride (for drying)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

If starting with a salt (e.g., potassium or barium salt), recrystallize it from deionized water.

-

Prepare an aqueous solution of the recrystallized salt or the crude acid.

-

Pass the solution through a column packed with a strong cation exchange resin in the H+ form. This will convert the salt to the free acid.

-

Collect the acidic eluate.

-

Recrystallize the acid from conductivity water at least twice.

-

Dry the purified crystals over calcium chloride at 25 °C.[9]

Determination of Melting Point (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range.[2][4][12]

Materials:

-

Dry, purified m-benzenedisulfonic acid

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle

Procedure:

-

Ensure the m-benzenedisulfonic acid sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[2]

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method for the quantitative determination of solubility in water.

Materials:

-

m-Benzenedisulfonic acid

-

Deionized water

-

Airtight container (e.g., a sealed flask)

-

Constant temperature bath

-

Filtration system (e.g., syringe filter with a membrane of appropriate pore size)

-

Pre-weighed vials

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of m-benzenedisulfonic acid to a known volume of deionized water in an airtight container.

-

Place the container in a constant temperature bath (e.g., 25 °C) and agitate it for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Dispense the clear, saturated solution into a pre-weighed vial.

-

Weigh the vial containing the solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the water without decomposing the acid.

-

Once all the water has evaporated, cool the vial in a desiccator and weigh it again.

-

The mass of the dissolved m-benzenedisulfonic acid is the final mass of the vial minus the initial tare mass of the vial.

-

Calculate the solubility in g/L by determining the mass of the solute in the volume of the solution withdrawn.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[1][13]

Materials:

-

m-Benzenedisulfonic acid

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of m-benzenedisulfonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin adding the standardized strong base solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points (for a diprotic acid, there will be two).

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence points from the inflection points of the curve (or by taking the first or second derivative of the curve).

-

The pKa values correspond to the pH at the half-equivalence points. For a strong acid like m-benzenedisulfonic acid, the first pKa will be very low and may be difficult to determine accurately with this method. The second pKa would be determined at the halfway point to the second equivalence point.

Visualizations

Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of m-benzenedisulfonic acid and its key physical properties.

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Synthesis and Purification

The diagram below outlines the experimental workflow for the synthesis and purification of m-benzenedisulfonic acid.

Caption: Workflow for the synthesis and purification of m-benzenedisulfonic acid.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. scribd.com [scribd.com]

- 6. Khan Academy [khanacademy.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.astm.org [store.astm.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. CN101723858A - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]

- 11. thinksrs.com [thinksrs.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. byjus.com [byjus.com]

Solubility of 1,3-Benzenedisulfonic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-benzenedisulfonic acid in organic solvents. Due to its highly polar nature, this compound exhibits distinct solubility behavior, which is critical for its application in synthesis, purification, and formulation in various scientific and industrial fields, including drug development.

Core Concepts: Understanding Solubility

This compound (C₆H₆O₆S₂) is a strong organic acid characterized by a benzene (B151609) ring substituted with two sulfonic acid groups. These functional groups are highly polar and capable of forming strong hydrogen bonds, which dictates the compound's solubility. The general principle of "like dissolves like" is paramount in understanding its behavior; polar solvents are more likely to dissolve polar compounds, while non-polar solvents are better suited for non-polar compounds.

The search for quantitative solubility data reveals a significant gap in the literature for this compound in common organic solvents. While its high solubility in water is well-documented, specific numerical data for its solubility in organic media is scarce. It is generally reported to have low solubility in non-polar organic solvents.[1][2] There are qualitative statements suggesting it possesses considerable solubility in alcohols and ethers, though without quantitative backing.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its disodium (B8443419) salt. The lack of specific numerical values for the free acid in organic solvents underscores a critical area for future research.

| Solvent | Temperature (°C) | Solubility | Compound | Citation |

| Water | 25 | Very soluble (1000 g/L) | This compound | [4][5] |

| Water | 20 | 663 g/L | This compound, disodium salt | [6] |

| Ethanol | Not Specified | Soluble | Benzenesulfonic acid (related compound) | [7] |

| Diethyl Ether | Not Specified | Insoluble | Benzenesulfonic acid (related compound) | [7] |

| Benzene | Not Specified | Slightly soluble | Benzenesulfonic acid (related compound) | [7] |

| Non-polar organic solvents | Not Specified | Generally low | This compound | [1][2] |

| Alcohols | Not Specified | Reportedly considerable | This compound | [3] |

| Ethers | Not Specified | Reportedly considerable | This compound | [3] |

Experimental Protocol: Determination of Thermodynamic Solubility

To address the gap in quantitative data, researchers can employ established methods for determining the thermodynamic solubility of a solid compound in an organic solvent. The following protocol is based on the widely accepted shake-flask method.[8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Validated analytical method for the quantification of this compound

Procedure:

-

Preparation:

-

Ensure the this compound is of high purity and appropriately characterized.

-

Verify the purity of the organic solvents to be tested.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach a stable concentration.[8]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time for the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate a clear separation of the solid and liquid phases.[8]

-

-

Sampling and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.[8]

-

Accurately determine the mass or volume of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Guidelines for Reliable Measurements:

-

Solid Phase Characterization: It is essential to analyze the solid phase before and after the experiment (e.g., by XRPD, DSC) to ensure that the compound has not undergone any phase changes or degradation.[9]

-

Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.

-

Temperature Control: Maintain precise temperature control throughout the experiment, as solubility is highly temperature-dependent.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a typical laboratory synthesis route for this compound starting from benzene.

Caption: A schematic workflow for the synthesis of this compound.[5][10]

Experimental Workflow for Solubility Determination

The logical steps for determining the solubility of this compound are depicted in the following diagram.

Caption: A logical workflow for the experimental determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sulfonic-acid.com [sulfonic-acid.com]

- 4. CAS # 98-48-6, this compound, m-Benzenedisulfonic acid - chemBlink [chemblink.com]

- 5. echemi.com [echemi.com]

- 6. Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1,3-Benzenedisulfonic Acid: Molecular Structure and Acidity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and acidic properties of 1,3-benzenedisulfonic acid. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental methodologies.

Molecular Structure and Properties

This compound, also known as m-benzenedisulfonic acid, is an organic compound featuring a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.[1][2][3][4] This substitution pattern significantly influences its chemical properties, particularly its solubility and acidity. The presence of the two highly polar sulfonic acid groups renders the compound very soluble in water.[3][5] Crystals of this compound are hygroscopic and typically contain 2.5 molecules of water.[1]

The molecular formula of this compound is C₆H₆O₆S₂.[1] Its structure is characterized by the aromatic benzene core with the two -SO₃H functional groups, which are responsible for its strong acidic nature.

Figure 1: Molecular Structure of this compound

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₆S₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1][5] |

| CAS Number | 98-48-6 | [1] |

| Appearance | White to yellowish crystalline solid | [5] |

| Melting Point | 136.0 °C | [1][3] |

| Density | 1.764 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Water Solubility | Very soluble (1000 g/L at 25 °C) | [3] |

| pKa (Predicted) | -1.43 ± 0.30 | [1] |

Acidity of this compound

This compound is a strong acid.[5] The strong electron-withdrawing nature of the two sulfonyl groups (-SO₃H) delocalizes the negative charge of the conjugate base over the sulfonyl groups and the aromatic ring, leading to a very stable anion upon deprotonation. This high stability of the conjugate base is the primary reason for its strong acidity. The predicted pKa value is -1.43, indicating that it is a stronger acid than sulfuric acid in some contexts.[1]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the sulfonation of benzene.[1][3] The process involves two main stages: monosulfonation followed by disulfonation.

Detailed Methodology:

-

Monosulfonation: Benzene is introduced into a reactor containing 100% sulfuric acid. The mixture is heated to and maintained at 100°C for one hour to produce benzenesulfonic acid.[1]

-

Disulfonation: The product from the monosulfonation step is then transferred to a second reactor containing 65% oleum (B3057394) (fuming sulfuric acid). The temperature of this exothermic reaction is controlled and maintained at 80°C for one to two hours to yield this compound as the main product.[1]

-

Purification: The resulting sulfonation mass is treated with calcium hydroxide (B78521) or calcium carbonate to remove excess sulfate (B86663) ions as gypsum. The filtrate is then treated with sodium carbonate to form the disodium (B8443419) salt, which is subsequently dried.[1]

-

Acid Regeneration: To obtain the pure acid, the disodium salt can be dissolved in water and passed through a strong cation exchange resin in its H+ form.[1] The resulting solution of the free acid can then be concentrated and the product crystallized.[1]

Figure 2: Synthesis Workflow for this compound

Determination of Acidity by Potentiometric Titration

While a specific protocol for this compound is not detailed in the provided search results, a general and reliable method for determining the acidity of strong acids is potentiometric titration. This method is adaptable for sulfonic acids.

Principle:

A known concentration of a strong base (e.g., sodium hydroxide) is slowly added to a solution of the acid. The pH of the solution is monitored using a pH meter as the titrant is added. The equivalence point, where the moles of base added equal the moles of acid initially present, is identified by a sharp inflection in the titration curve (a plot of pH versus volume of titrant added). For a diprotic acid like this compound, two equivalence points would be expected if the pKa values were sufficiently different and not in the extremely acidic range. Given its high acidity, the first equivalence point may be difficult to observe accurately in aqueous solution.

Detailed Methodology:

-

Preparation of Standard Base Solution: A standard solution of approximately 0.1 M sodium hydroxide (NaOH) is prepared and standardized against a primary standard acid (e.g., potassium hydrogen phthalate).

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The standardized NaOH solution is placed in a burette.

-

Titration Procedure: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.

-

Data Analysis: A graph of pH versus the volume of NaOH added is plotted. The equivalence point is determined from the point of maximum slope on the titration curve. The concentration of the acid can then be calculated.

Figure 3: Experimental Workflow for Acidity Determination

Applications in Drug Development and Research

This compound and its derivatives serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3][5][6] In pharmaceutical development, its properties can be leveraged to improve the solubility and stability of active pharmaceutical ingredients (APIs).[6][7] Furthermore, it is used as a reagent in certain analytical and structural analysis reactions.[8] Its strong acidic nature also makes it a candidate for use as a catalyst in various organic reactions.[5]

References

- 1. benzene-1,3-disulphonic acid CAS#: 98-48-6 [m.chemicalbook.com]

- 2. This compound | C6H6O6S2 | CID 7388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sulfonic-acid.com [sulfonic-acid.com]

- 6. This compound | 98-48-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 98-48-6 | FB41208 | Biosynth [biosynth.com]

An In-depth Technical Guide to Benzene-1,3-disulfonic Acid (CAS 98-48-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3-disulfonic acid (CAS 98-48-6) is a strongly acidic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its applications, with a particular focus on its role as a versatile intermediate in the synthesis of dyes and pharmaceuticals. While its direct biological activity is not extensively documented, its utility in drug development is primarily as a counterion or a key building block for more complex molecules. This document aims to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

Benzene-1,3-disulfonic acid is a hygroscopic, crystalline solid that is highly soluble in water. Its strong acidic nature is a defining characteristic, making it a useful catalyst in certain chemical transformations. A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Benzene-1,3-disulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₆O₆S₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| CAS Number | 98-48-6 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 136 °C | N/A |

| Density | 1.764 g/cm³ | N/A |

| pKa | -1.43 ± 0.30 (Predicted) | [3] |

| Water Solubility | High | [2] |

| LogP | -1.24 | N/A |

Spectral Data:

-

¹H NMR (of the disodium (B8443419) salt in D₂O): The proton NMR spectrum of the disodium salt of benzene-1,3-disulfonic acid in D₂O shows characteristic signals for the aromatic protons.[4]

-

Mass Spectrometry: Analysis of related benzenesulfonic acid esters can be performed using UPLC/UV-MS. Specific mass spectral data for the free acid is not widely published.

Synthesis and Purification

The primary method for the synthesis of benzene-1,3-disulfonic acid is the sulfonation of benzene using oleum (B3057394) (fuming sulfuric acid). The reaction proceeds through an initial monosulfonation followed by a second sulfonation at the meta position.

Experimental Protocol: Synthesis of Benzene-1,3-disulfonic Acid

This protocol is a generalized procedure based on established sulfonation chemistry.

Materials:

-

Benzene

-

20% Oleum (H₂SO₄·SO₃)

-

66% Oleum

Procedure:

-

In a well-ventilated fume hood, carefully add benzene to a reaction vessel containing 20% oleum with constant stirring.

-

Control the reaction temperature to not exceed 45°C, using an ice bath for cooling as the reaction is exothermic.

-

Once the initial reaction subsides, slowly add 66% oleum dropwise to the reaction mixture at a temperature of 70°C over a period of approximately 2 hours.

-

After the addition is complete, maintain the reaction temperature at 90°C and continue stirring for an additional hour to ensure complete disulfonation.[3]

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified as described in the protocol below.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of benzene-1,3-disulfonic acid.

Experimental Protocol: Purification of Benzene-1,3-disulfonic Acid

This purification method is based on the conversion of the sulfonic acid to its calcium or barium salt to remove excess sulfuric acid, followed by regeneration of the free acid.

Materials:

-

Crude benzene-1,3-disulfonic acid

-

Calcium hydroxide (B78521) (Ca(OH)₂) or Barium hydroxide (Ba(OH)₂)

-

Potassium carbonate (K₂CO₃)

-

Strong cation exchange resin (H⁺ form)

-

Deionized water

Procedure:

-

Dilute the crude reaction mixture with water and neutralize it by the slow addition of a slurry of calcium hydroxide or barium hydroxide. This will precipitate the excess sulfuric acid as insoluble calcium sulfate (B86663) or barium sulfate.

-

Filter the mixture to remove the insoluble sulfate salt.

-

To the filtrate containing the soluble calcium or barium salt of benzene-1,3-disulfonic acid, add a solution of potassium carbonate to precipitate calcium carbonate or barium carbonate.

-

Filter off the carbonate precipitate. The filtrate now contains the potassium salt of benzene-1,3-disulfonic acid.

-

Recrystallize the potassium salt from water to improve its purity.

-

Prepare a column with a strong cation exchange resin in the H⁺ form.

-

Pass the aqueous solution of the purified potassium salt through the ion-exchange column. The potassium ions will be exchanged for protons, regenerating the free benzene-1,3-disulfonic acid in the eluate.

-

Concentrate the eluate under reduced pressure to obtain the purified benzene-1,3-disulfonic acid. The product can be further purified by recrystallization from concentrated aqueous solution.

Diagram 2: Purification Workflow

References

Spectroscopic Analysis of 1,3-Benzenedisulfonic Acid: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-benzenedisulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.

Molecular Structure

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two sulfonic acid groups at the meta positions.

Caption: 2D structure of this compound.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for this compound, primarily focusing on its more commonly available disodium (B8443419) salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for the disodium salt of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Disodium Salt

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.94 | d | H-4, H-6 |

| 7.78 | t | H-5 |

| 7.27 | s | H-2 |

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound Disodium Salt

| Chemical Shift (δ) ppm | Assignment |

| 146.65 | C-1, C-3 |

| 131.60 | C-5 |

| 128.25 | C-4, C-6 |

| 122.20 | C-2 |

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the solid form of this compound disodium salt, typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FT-IR Spectroscopic Data for this compound Disodium Salt

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H stretch (from absorbed water) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| 1250-1120 | Strong | S=O asymmetric stretch |

| 1080-1010 | Strong | S=O symmetric stretch |

| 1000-650 | Strong | C-S stretch and aromatic C-H out-of-plane bending |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound or its disodium salt.

NMR Spectroscopy Protocol

Caption: Generalized workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound disodium salt.

-

Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O), as the compound is highly soluble in water.

-

Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the chemical shifts of the spectra to the internal standard (DSS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and theoretical predictions.

-

IR Spectroscopy Protocol (ATR-FTIR)

Caption: Generalized workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation and Setup:

-

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Place a small amount of the solid this compound disodium salt powder onto the center of the ATR crystal.[2]

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]

-

-

Data Acquisition:

-

Collect the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

If required by the software, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify the wavenumbers of the significant absorption peaks in the spectrum.

-

Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of the compound.

-

References

A Comprehensive Technical Guide to the History and Discovery of Benzene Sulfonation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonation of benzene (B151609), a cornerstone of industrial organic chemistry, represents a pivotal discovery that has profoundly influenced the development of synthetic dyes, pharmaceuticals, and detergents. This whitepaper provides an in-depth exploration of the history and discovery of benzene sulfonation, tracing its origins from early 19th-century laboratory curiosities to the sophisticated industrial processes of the 20th century. Detailed experimental protocols from key historical periods are presented, alongside quantitative data where available, to offer a practical and historical perspective on this fundamental reaction. The evolution of our understanding of the reaction mechanism is illustrated through signaling pathway diagrams, providing a clear visual representation of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive historical and technical foundation for this critical chemical transformation.

Introduction: The Dawn of Aromatic Chemistry

The story of benzene sulfonation is intrinsically linked to the discovery and structural elucidation of benzene itself. In 1825, Michael Faraday first isolated a novel hydrocarbon from the compressed oil gas used for lighting, which he named "bicarburet of hydrogen." This compound, later to be known as benzene, with its unique properties and high carbon-to-hydrogen ratio, puzzled chemists for decades. It was in 1833 that the German chemist Eilhard Mitscherlich synthesized a compound he called "benzin" by distilling benzoic acid with lime. These early discoveries laid the groundwork for the exploration of benzene's reactivity and the subsequent development of aromatic chemistry.

The Discovery of Benzene Sulfonation: Eilhard Mitscherlich's Breakthrough

The first documented synthesis of benzenesulfonic acid was achieved by Eilhard Mitscherlich in 1834 .[1] By reacting benzene with fuming sulfuric acid, Mitscherlich successfully introduced a sulfonic acid group onto the benzene ring, a landmark achievement that opened a new chapter in the functionalization of aromatic compounds. This discovery was pivotal, not only for its immediate chemical significance but also for its future industrial applications.

Early Experimental Observations

Evolution of Benzene Sulfonation: From Laboratory Curiosity to Industrial Workhorse

Following Mitscherlich's discovery, the sulfonation of benzene transitioned from a laboratory curiosity to a crucial industrial process, largely driven by the burgeoning synthetic dye industry and the need for phenol (B47542) in the production of early polymers and pharmaceuticals.

The Rise of the Phenol Process

One of the most significant early industrial applications of benzene sulfonation was in the production of phenol. This process, developed in the early 1900s by companies like Bayer and Monsanto and based on the earlier work of Wurtz and Kekulé, involved a multi-step synthesis starting with the sulfonation of benzene.[2] This represented the oldest commercial route to phenol before being largely supplanted by the cumene (B47948) process in the mid-20th century.[1][3]

The classical industrial process for phenol production via benzene sulfonation can be summarized in four key stages:

-

Sulfonation: Benzene is reacted with concentrated sulfuric acid at elevated temperatures (typically 150-170 °C) to produce benzenesulfonic acid.[1]

-

Neutralization: The resulting benzenesulfonic acid is neutralized, often with sodium sulfite (B76179) or lime followed by sodium carbonate, to form sodium benzenesulfonate (B1194179).[4]

-

Fusion: The sodium benzenesulfonate is then fused with molten sodium hydroxide (B78521) at high temperatures (around 300-350 °C) to yield sodium phenoxide.[1][3]

-

Acidification: Finally, the sodium phenoxide is acidified, typically with sulfuric or carbonic acid, to liberate the final product, phenol.

This process, though effective, was energy-intensive and generated significant amounts of inorganic byproducts.

The Tyrer Sulfonation Process

A notable advancement in the early 20th century was the Tyrer sulfonation process , patented in 1917. This method involved passing benzene vapor through concentrated sulfuric acid. A key innovation of the Tyrer process was the continuous removal of the water formed during the reaction, which drove the equilibrium towards the product and allowed for higher conversion rates. This process could achieve yields of around 80%.

Experimental Protocols in Detail

To provide a practical understanding of the evolution of benzene sulfonation, this section details representative experimental protocols from different eras.

A Reconstruction of a 19th-Century Laboratory Sulfonation (Conceptual)

While a precise protocol from Mitscherlich's era is elusive, a typical 19th-century laboratory preparation would have likely involved the following steps, conducted with rudimentary equipment.

Objective: To synthesize benzenesulfonic acid.

Reagents:

-

Benzene (distilled from coal tar)

-

Fuming sulfuric acid (oleum)

Apparatus:

-

A glass retort or flask

-

A heating source (e.g., a sand bath or spirit lamp)

-

A condenser for distillation (optional, for recovery of unreacted benzene)

-

Receiving flasks

Procedure:

-

Benzene would be carefully added to a retort containing fuming sulfuric acid. The addition would likely be slow and possibly with cooling to control the initial exothermic reaction.

-

The mixture would then be gently heated for a prolonged period. Without precise temperature control, the chemist would rely on visual cues, such as changes in color and viscosity.

-

After the reaction was deemed complete, the reaction mixture would be allowed to cool.

-

To isolate the product, the excess sulfuric acid would be neutralized. A common 19th-century method was to dilute the mixture with water and then add a base, such as calcium carbonate (chalk) or barium carbonate, to precipitate the sulfate (B86663) ions as insoluble salts.

-

The mixture would then be filtered to remove the insoluble sulfates.

-

The filtrate, containing the soluble calcium or barium benzenesulfonate, would then be treated with a soluble carbonate (like sodium carbonate) to precipitate the calcium or barium as their carbonates, leaving the sodium benzenesulfonate in solution.

-

A final filtration would remove the carbonate precipitate.

-

Evaporation of the water from the filtrate would yield the solid sodium benzenesulfonate salt. The free acid could be regenerated by treatment with a strong mineral acid followed by extraction or crystallization.

Analysis in the 19th Century: Characterization of the product in the 19th century would have been challenging. Chemists would have relied on:

-

Crystallography: Comparing the crystal form of the product's salts to known substances.

-

Elemental Analysis: Determining the empirical formula by combustion analysis to find the percentages of carbon, hydrogen, and sulfur.

-

Salt Formation and Analysis: Preparing various metal salts of the sulfonic acid and determining their properties, such as solubility and crystalline form.

-

Conversion to known derivatives: For instance, converting the sulfonic acid to phenol and comparing its properties to phenol from other sources.

Quantitative yield determination would have been based on the mass of the isolated salt.

A Modern Laboratory Synthesis of Benzenesulfonic Acid

This protocol reflects a more contemporary and refined method for the laboratory synthesis of benzenesulfonic acid, with a focus on safety and yield.

Objective: To synthesize anhydrous benzenesulfonic acid with high purity and yield.

Reagents:

-

Dry benzene (390 g, 5 moles)

-

Liquid, stabilized sulfur trioxide (200 g, 2.5 moles)

-

Acetic anhydride (B1165640) (1 g, as a sulfone formation inhibitor)

Apparatus:

-

A three-necked reaction flask (1-liter capacity) equipped with a mechanical stirrer, a reflux condenser, and an addition funnel (or a means to introduce gaseous SO3).

-

A heating mantle with a temperature controller.

-

A vacuum distillation apparatus.

-

A sulfur trioxide generator (a separate flask for vaporizing the liquid SO3).

Procedure:

-

The three-necked flask is charged with dry benzene and acetic anhydride.

-

The flask is heated to 40°C, and the pressure is gradually reduced until the benzene refluxes vigorously at approximately 400 mm Hg.

-

The sulfur trioxide generator, charged with liquid sulfur trioxide, is gently warmed to about 30°C to facilitate evaporation.

-

The sulfur trioxide vapor is then aspirated into the refluxing benzene in the reaction flask. External heating of the reaction flask is discontinued (B1498344) as the reaction is exothermic.

-

The reaction is complete when all the sulfur trioxide has been transferred, at which point the refluxing of benzene will cease.

-

The excess benzene is removed from the reaction mixture by distillation under vacuum.

-

The resulting product is anhydrous benzenesulfonic acid, which appears as a light amber-colored oil and crystallizes upon standing in a desiccator over concentrated sulfuric acid.

Quantitative Data Summary

The following tables summarize the quantitative data found for various benzene sulfonation processes.

Table 1: Early 20th-Century Industrial Benzene Sulfonation

| Process Name | Year | Reagents | Temperature (°C) | Yield (%) | Notes |

| Tyrer Process | 1917 | Benzene (vapor), Concentrated H₂SO₄ | Not specified | ~80 | Continuous removal of water. |

| Phenol Process (Sulfonation Step) | Early 1900s | Benzene, Concentrated H₂SO₄ | 150-170 | Not specified | Part of a multi-step synthesis. |

Table 2: Modern Laboratory Benzene Sulfonation

| Method | Year of Publication | Reagents | Temperature (°C) | Yield (%) | Byproducts/Contaminants |

| Sulfur Trioxide in Refluxing Benzene | (Modern protocol) | Benzene, Liquid SO₃, Acetic Anhydride | 40 | 98 | 0.2% H₂SO₄, 1.5% Diphenyl Sulfone |

Reaction Mechanisms and Pathways

The sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is a strong electrophile due to the electron-withdrawing effect of the three oxygen atoms.

Generation of the Electrophile

The active electrophile, sulfur trioxide, can be generated in situ from concentrated sulfuric acid through a self-dehydration equilibrium or can be used directly as in fuming sulfuric acid (oleum).

Caption: Generation of sulfur trioxide from sulfuric acid.

Electrophilic Aromatic Substitution Mechanism

The mechanism proceeds in two main steps: the attack of the benzene pi-electron system on the sulfur trioxide electrophile to form a resonance-stabilized carbocation (the sigma complex or arenium ion), followed by the deprotonation of the sigma complex to restore the aromaticity of the ring.

Caption: The electrophilic aromatic substitution mechanism of benzene sulfonation.

Industrial and Pharmaceutical Relevance

The discovery of benzene sulfonation had a profound and lasting impact on the chemical industry and drug development.

-

Dye Synthesis: The introduction of the sulfonic acid group imparts water solubility to large organic molecules. This property was exploited in the development of a vast array of water-soluble azo dyes and other synthetic colorants.

-

Detergents: The sodium salts of long-chain alkylbenzenesulfonic acids are the primary components of many synthetic detergents.

-

Pharmaceuticals: The sulfonic acid group is present in numerous drug molecules, where it can improve water solubility, enhance bioavailability, and serve as a handle for further chemical modification. Sulfonamides ("sulfa drugs"), a major class of antibiotics, are derivatives of sulfanilic acid, which is produced by the sulfonation of aniline.

-

Catalysis: Benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid, are strong, non-oxidizing acids that are widely used as catalysts in a variety of organic reactions, including esterification and dehydration.

Conclusion

The journey of benzene sulfonation from its discovery in 1834 to its present-day applications is a testament to the power of fundamental chemical research. Eilhard Mitscherlich's initial observation has blossomed into a cornerstone of industrial organic synthesis, enabling the production of countless essential products that have shaped modern life. For today's researchers and drug development professionals, a deep understanding of the history and the underlying chemical principles of this reaction provides a valuable context for innovation and the development of new synthetic methodologies. The continued exploration of sulfonation chemistry promises to yield new materials, catalysts, and therapeutic agents for years to come.

References

1,3-Benzenedisulfonic Acid as a Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzenedisulfonic acid, a synthetic aromatic organic compound, is primarily recognized for its industrial applications as an intermediate in dye and pharmaceutical synthesis. While its role as a xenobiotic is established, its significance as a metabolite in mammalian systems remains largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a metabolite, with a primary focus on its microbial degradation pathways due to the scarcity of data in human and other mammalian species. The document details available analytical methodologies for the detection of aromatic sulfonic acids, which can be adapted for biological matrices. Furthermore, this guide highlights the significant knowledge gaps concerning its metabolic fate, toxicokinetics, and potential physiological effects in mammals, aiming to stimulate further research in this area.

Introduction

This compound (1,3-BDSA) is a member of the benzenesulfonic acid class of organic compounds, characterized by a benzene (B151609) ring substituted with two sulfo groups at the 1 and 3 positions[1]. It is a strong acid and highly soluble in water[2][3]. While its synthesis and industrial uses are well-documented, its biological significance is less understood. It has been identified as a metabolite in the protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis[1]. However, there is a notable absence of information regarding its metabolism in humans and other mammals in the current scientific literature. This guide will synthesize the available information on 1,3-BDSA as a metabolite, with a particular emphasis on microbial metabolic pathways, and will provide an overview of analytical techniques relevant to its study in biological systems.

Metabolic Pathways

Mammalian Metabolism: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of information on the metabolism of this compound in humans or any other mammalian species. While studies on the metabolism of other benzene derivatives exist, the metabolic fate of 1,3-BDSA specifically has not been elucidated[4]. General mammalian drug metabolism involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions[5]. However, it is unknown whether 1,3-BDSA undergoes such transformations in mammals. The high polarity of 1,3-BDSA may suggest limited absorption and rapid excretion, but this has not been experimentally verified.

Microbial Metabolism: Bacterial Degradation Pathway

In contrast to the lack of mammalian data, the biodegradation of this compound by mixed bacterial cultures has been described. A key study isolated a bacterial consortium from the River Elbe that can degrade 1,3-BDSA[6]. The proposed metabolic pathway involves the initial conversion of this compound to catechol 4-sulfonate. This intermediate is then further metabolized via ring cleavage to 3-sulfomuconate and subsequently to 4-carboxymethyl-4-sulfobut-2-en-4-olide[6].

Quantitative Data

There is no quantitative data available in the scientific literature regarding the concentration of this compound in human or other mammalian biological samples (e.g., blood, urine, tissues). The existing quantitative information is limited to microbial degradation studies.

Table 1: Microbial Degradation of this compound

| Organism/System | Substrate | Intermediate Metabolites | Reference |

| Mixed bacterial culture (River Elbe) | This compound | Catechol 4-sulfonate, 3-Sulfomuconate, 4-Carboxymethyl-4-sulfobut-2-en-4-olide | [6] |

Experimental Protocols

Due to the absence of studies on 1,3-BDSA as a metabolite in mammals, there are no specific, validated experimental protocols for its extraction and quantification from biological matrices like human plasma or urine. However, established methods for the analysis of other aromatic sulfonic acids can be adapted for this purpose.

General Workflow for Analysis of Aromatic Sulfonic Acids in Biological Samples

A general workflow for the analysis of this compound in biological samples would involve sample preparation, chromatographic separation, and detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the purification and concentration of analytes from complex matrices like urine and plasma[7].

-

Objective: To remove interfering substances and concentrate 1,3-BDSA from the biological matrix.

-

Materials:

-

SPE cartridges (e.g., reversed-phase C18 or anion exchange).

-

Biological sample (urine or plasma).

-

Methanol (B129727) (for conditioning and elution).

-

Deionized water (for equilibration).

-

Acid or buffer to adjust sample pH.

-

-

Protocol:

-

Conditioning: Pass methanol through the SPE cartridge to activate the stationary phase.

-

Equilibration: Wash the cartridge with deionized water or an appropriate buffer to prepare it for the sample.

-

Loading: Load the pre-treated biological sample onto the cartridge. The pH of the sample may need to be adjusted to ensure retention of 1,3-BDSA.

-

Washing: Pass a weak solvent through the cartridge to remove unretained, interfering compounds.

-

Elution: Elute the retained 1,3-BDSA using a strong solvent, such as methanol.

-

The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

-

Analytical Separation: High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC)

HPLC and IC are powerful techniques for separating components of a mixture. For a polar and ionic compound like 1,3-BDSA, either reversed-phase HPLC with a suitable ion-pairing agent or ion chromatography would be appropriate[8][9][10].

-

Objective: To separate 1,3-BDSA from other components in the prepared sample.

-

Instrumentation: HPLC or IC system.

-

Columns:

-

HPLC: Reversed-phase column (e.g., C18) with an aqueous/organic mobile phase containing an ion-pairing reagent.

-

IC: Anion-exchange column with an aqueous eluent.

-

-

Mobile Phase/Eluent: The composition will depend on the chosen column and separation mode. For MS compatibility, volatile buffers and solvents should be used[9].

Detection: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the detection and quantification of analytes[8].

-

Objective: To detect and quantify 1,3-BDSA.

-

Instrumentation: A mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is suitable for the analysis of sulfonic acids.

-

Data Acquisition: For quantitative analysis, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is often used to enhance selectivity and sensitivity.

Potential Signaling Pathways and Biological Effects (Extrapolated from a Related Compound)

As there is no direct evidence of signaling pathways affected by this compound in mammalian cells, we can look at a structurally related compound for potential insights. A study on 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron) , a known antioxidant and metal chelator, demonstrated its ability to induce differentiation and apoptosis in human promyelotic HL-60 leukemia cells[11].

The study on Tiron identified a signaling pathway involving the upregulation of Hypoxia-Inducible Factor-1alpha (HIF-1α) at both the mRNA and protein levels. This, in turn, led to an increase in its downstream target, CCAAT/enhancer-binding protein alpha (C/EBPα) , a critical factor for granulocytic differentiation[11]. It is important to emphasize that these findings are for a different, though structurally related, compound and should not be directly extrapolated to this compound without experimental validation.

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound as a metabolite. The data clearly indicates that while its role in microbial degradation is beginning to be understood, its significance in mammalian systems is a major knowledge gap. The lack of information on its human metabolism, toxicokinetics, and potential biological effects is a critical issue, especially given its use as an industrial intermediate which could lead to human exposure.

Future research should focus on:

-

In vitro and in vivo metabolism studies in mammalian systems to identify potential metabolites and metabolic pathways.

-

Development and validation of sensitive analytical methods for the quantification of this compound in human biological fluids to enable biomonitoring studies.

-

Toxicological studies to assess its potential for adverse health effects.

-

Investigation of its potential to interact with cellular signaling pathways , taking cues from structurally related compounds.

Addressing these research questions is essential for a comprehensive understanding of the potential risks and biological significance of this compound for human health.

References

- 1. This compound | C6H6O6S2 | CID 7388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sulfonic-acid.com [sulfonic-acid.com]

- 3. CAS 831-59-4: this compound, disodium salt [cymitquimica.com]

- 4. Metabolism of linear alkylate sufonate and alkyl benzene sulfonate in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of benzene 1,3-disulfonate by a mixed bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Benzene-1,3-disulfonic acid | SIELC Technologies [sielc.com]

- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 11. Effects of Tiron, 4,5-dihydroxy-1,3-benzene disulfonic acid, on human promyelotic HL-60 leukemia cell differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1,3-Benzenedisulfonic Acid as a Strong Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedisulfonic acid (1,3-BDSA) is a strong organic acid characterized by the presence of two sulfonic acid groups on a benzene (B151609) ring.[1] Its high acidity, solubility in various solvents, and thermal stability make it an effective catalyst for a range of organic transformations.[2] These application notes provide detailed protocols and comparative data for the use of 1,3-BDSA as a catalyst in key organic reactions, offering a valuable resource for researchers in synthetic chemistry and drug development.

As a strong Brønsted acid, 1,3-BDSA functions by donating protons to activate substrates, thereby facilitating reactions such as esterifications and condensations.[2] Its catalytic activity is often comparable to that of other aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid (BSA).[3]

Applications Overview

This compound is a versatile catalyst for various acid-catalyzed reactions, including:

-

Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.

-

Condensation Reactions: Promotes key carbon-carbon bond-forming reactions such as the Pechmann and Biginelli condensations.

These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals, fragrances, and other fine chemicals.

Data Presentation

Table 1: Comparison of Aromatic Sulfonic Acids in the Esterification of Acetic Acid with n-Propanol

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzenesulfonic Acid (BSA) | 1.25 | 1 | 50 | ~65 |

| p-Toluenesulfonic Acid (p-TSA) | 1.25 | 1 | 50 | ~68 |

| Sulfuric Acid (H₂SO₄) | 1.25 | 1 | 50 | ~70 |

Note: Data for Benzenesulfonic Acid and p-Toluenesulfonic Acid are presented as representative examples due to the limited availability of specific quantitative data for this compound in this particular reaction. The catalytic activity of 1,3-BDSA is expected to be in a similar range.[3]